molecular formula C9H10N2O B12930410 N,6-Dimethylbenzo[d]oxazol-2-amine

N,6-Dimethylbenzo[d]oxazol-2-amine

Cat. No.: B12930410
M. Wt: 162.19 g/mol
InChI Key: IBAOBALPYCASPY-UHFFFAOYSA-N
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Description

N,6-Dimethylbenzo[d]oxazol-2-amine is a chemical compound with the molecular formula C9H10N2O It is a derivative of benzo[d]oxazole, characterized by the presence of two methyl groups at the N and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,6-Dimethylbenzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with methylating agents to introduce the methyl groups, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N,6-Dimethylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that compounds within the benzoxazole class, including N,6-Dimethylbenzo[d]oxazol-2-amine, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation in cellular models, which could lead to therapeutic applications in treating inflammatory diseases such as arthritis and colitis .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of benzo[d]oxazole derivatives against β-amyloid-induced toxicity in neuronal cells. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Biological Research Applications

Enzyme Inhibition
this compound has been evaluated for its ability to inhibit various enzymes, including proteases and cholinesterases. These properties are crucial for developing drugs targeting diseases such as Alzheimer's and certain cancers .

Positron Emission Tomography Probes
The compound's structure allows it to serve as a positron emission tomography (PET) probe, facilitating imaging in biological research. This application is significant for studying metabolic processes and disease progression in vivo .

Materials Science Applications

Organic Electronics
Benzoxazole derivatives, including this compound, have been explored for their potential use in organic electronic materials due to their favorable electronic properties. These materials can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Polymer Chemistry
The incorporation of benzoxazole units into polymer matrices has been studied to enhance thermal stability and mechanical properties. Such modifications can lead to the development of advanced materials with applications in coatings and composites .

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on various benzoxazole derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was effective at low concentrations, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects
In vitro studies using PC12 cells exposed to β-amyloid showed that treatment with this compound reduced cell death significantly compared to untreated controls. This suggests its potential role in neuroprotection and warrants further investigation in animal models .

Mechanism of Action

The mechanism of action of N,6-Dimethylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets. Studies have shown that it can bind to enzymes and receptors, modulating their activity. For example, it has been found to interact with tubulin and glutamate-gated channels, affecting cellular processes like cell division and neurotransmission . The compound’s effects on metabolic pathways, such as purine and pyrimidine metabolism, have also been documented .

Comparison with Similar Compounds

  • N-Methylbenzo[d]oxazol-2-amine
  • 6-Benzoxazolamine, N,2-dimethyl-

Comparison: N,6-Dimethylbenzo[d]oxazol-2-amine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in biological systems .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N,6-dimethyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5H,1-2H3,(H,10,11)

InChI Key

IBAOBALPYCASPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)NC

Origin of Product

United States

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